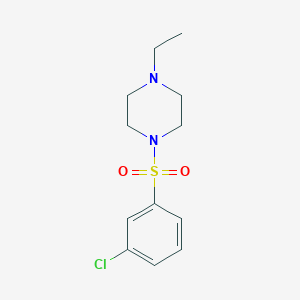

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a 3-chlorophenyl group attached to a sulfonyl moiety, which is further connected to a 4-ethylpiperazine ring

準備方法

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorobenzenesulfonyl chloride and 4-ethylpiperazine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3-chlorobenzenesulfonyl chloride is added dropwise to a solution of 4-ethylpiperazine in an appropriate solvent, such as dichloromethane, under stirring. The reaction mixture is then allowed to react at room temperature for several hours.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

化学反応の分析

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reaction conditions vary based on the specific reaction being performed.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfoxides.

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that piperazine derivatives, including 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine, exhibit anti-inflammatory effects. These compounds can inhibit the activity of chemokines, which are crucial in the inflammatory response. By modulating leukocyte migration and activation, these derivatives could potentially be developed into therapeutic agents for conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .

Anticancer Activity

Recent studies have shown that piperazine-based compounds can possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the modulation of key proteins involved in cell survival and proliferation, such as Bcl-2 and caspases .

Pharmacological Applications

Neuropharmacology

Piperazine derivatives are also explored for their neuropharmacological properties. Compounds like this compound may act on neurotransmitter systems, potentially providing therapeutic benefits in treating neurological disorders such as anxiety and depression. Their ability to cross the blood-brain barrier enhances their utility in central nervous system applications .

Cardiovascular Effects

Some studies suggest that piperazine derivatives can influence cardiovascular functions. They may act as cardiotonic agents, improving heart contractility and managing conditions like heart failure. This application is particularly relevant given the growing interest in developing safer cardiovascular drugs .

Case Study: Anti-inflammatory Activity

A study demonstrated that piperazine derivatives could significantly reduce inflammation markers in animal models of arthritis. The administration of these compounds led to decreased levels of pro-inflammatory cytokines, suggesting a potential pathway for therapeutic intervention in inflammatory diseases.

Case Study: Anticancer Efficacy

In vitro studies on cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that certain piperazine derivatives exhibited IC50 values indicating potent anticancer activity. The compounds were shown to induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Summary of Research Applications

| Application Area | Key Findings | Potential Benefits |

|---|---|---|

| Anti-inflammatory | Inhibition of chemokine activity; reduced leukocyte migration | Treatment of autoimmune diseases |

| Anticancer | Induction of apoptosis; cell cycle arrest in cancer cells | Development of novel anticancer therapies |

| Neuropharmacology | Modulation of neurotransmitter systems | Potential treatments for anxiety and depression |

| Cardiovascular | Possible cardiotonic effects; improved heart function | Safer cardiovascular drugs |

作用機序

The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine can be compared with other sulfonyl piperazines, such as:

1-(3-Chlorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine: This compound has a similar structure but with a 4-methylphenyl group instead of an ethyl group.

1-(3-Chlorophenyl)-4-(phenylsulfonyl)piperazine: This compound lacks the ethyl group, making it less bulky.

1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine: This compound has a methyl group instead of an ethyl group, affecting its reactivity and interactions.

生物活性

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine is a compound with a piperazine core that exhibits significant biological activity, particularly in oncology and neuropharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN2O2S. Its structure comprises a piperazine ring substituted with a chlorophenyl group and a sulfonyl moiety, which contributes to its reactivity and biological activity.

This compound's biological activity can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to increased apoptosis in cancer cells, making it a potential anticancer agent.

- Neurotransmitter Interaction : Piperazine derivatives are known for their effects on neurotransmitter systems, suggesting potential applications as anxiolytics or antidepressants due to their interactions with serotonin and dopamine receptors .

Anticancer Activity

This compound has demonstrated notable efficacy against various cancer cell lines. Here are some key findings:

- Cell Line Studies : In vitro studies indicate that compounds similar to this compound exhibit cytotoxic effects against human breast carcinoma (MCF-7) and lung carcinoma (A549) cells. For instance, related piperazine derivatives have shown IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 8.10 | |

| Related Piperazine Derivative | A549 | 10.28 |

Neuropharmacological Activity

In addition to its anticancer properties, this compound may also possess neuropharmacological effects:

- Anticonvulsant Properties : Some piperazine derivatives have shown marked anticonvulsant activity in animal models, suggesting that this compound could be explored for treating seizure disorders .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. The presence of the chlorophenyl group enhances lipophilicity, potentially improving bioavailability and selectivity towards specific biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(Phenylsulfonyl)piperazine | Contains a phenylsulfonyl group | Used in synthesizing other drugs |

| 1-(4-Bromophenyl)sulfonyl-4-methylpiperazine | Bromine substitution at para position | Exhibits antimicrobial properties |

| 1-(3-Nitrophenyl)sulfonyl-piperazine | Nitrophenol moiety | Potential anti-inflammatory effects |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in cancer therapy:

- Caspase Activation : Research indicates that compounds with similar structures induce apoptosis through caspase activation pathways. For example, studies demonstrated enhanced caspase 9 levels in treated MCF-7 cells, suggesting effective apoptotic signaling .

- Molecular Docking Studies : Virtual screening has shown that these compounds can form critical interactions with target proteins, enhancing their efficacy as inhibitors of cancer cell proliferation .

特性

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-4-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2S/c1-2-14-6-8-15(9-7-14)18(16,17)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTBOAYXBNECFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。